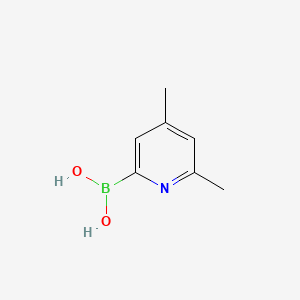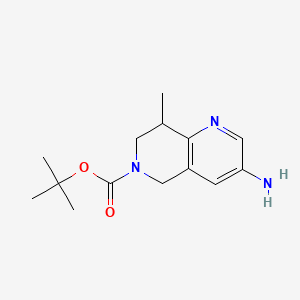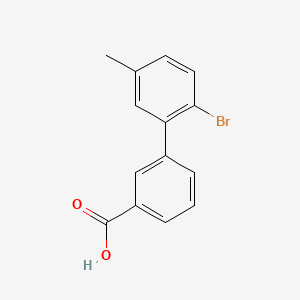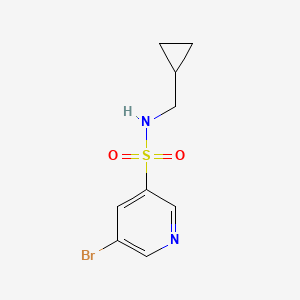
(4,6-Dimethylpyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethylpyridin-2-yl)boronic acid, also known as DMBA, is a boronic acid derivative that has gained significant interest in scientific research due to its unique properties. It is a white to off-white crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide. DMBA has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyridin-2-yl)boronic acid is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has been found to inhibit the activity of several enzymes involved in the synthesis of DNA and RNA, thus preventing cancer cells from replicating and dividing.
Biochemical and Physiological Effects:
(4,6-Dimethylpyridin-2-yl)boronic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the metabolism of drugs and toxins, making it a potential candidate for drug metabolism studies. (4,6-Dimethylpyridin-2-yl)boronic acid has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
(4,6-Dimethylpyridin-2-yl)boronic acid has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. (4,6-Dimethylpyridin-2-yl)boronic acid is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, (4,6-Dimethylpyridin-2-yl)boronic acid has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on (4,6-Dimethylpyridin-2-yl)boronic acid. One potential avenue is the development of (4,6-Dimethylpyridin-2-yl)boronic acid-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the development of new synthetic methods for (4,6-Dimethylpyridin-2-yl)boronic acid, which may lead to the discovery of new analogs with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of (4,6-Dimethylpyridin-2-yl)boronic acid and its potential applications in various fields.
Synthesis Methods
(4,6-Dimethylpyridin-2-yl)boronic acid can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4,6-dimethylpyridine and boronic acid in the presence of a palladium catalyst. Another method involves the reaction of 4,6-dimethylpyridine with boron tribromide in the presence of a base.
Scientific Research Applications
(4,6-Dimethylpyridin-2-yl)boronic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-cancer properties, with studies showing that it inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. (4,6-Dimethylpyridin-2-yl)boronic acid has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(4,6-dimethylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSJAWXNWQJMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=N1)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694476 |
Source


|
| Record name | (4,6-Dimethylpyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309982-36-2 |
Source


|
| Record name | (4,6-Dimethylpyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)
![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)



![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)



![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)